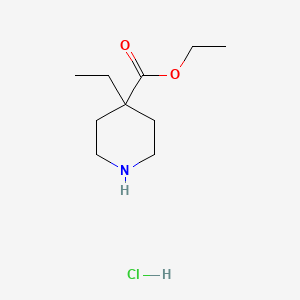

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride

Description

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Properties

IUPAC Name |

ethyl 4-ethylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-10(9(12)13-4-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWIXVUJYZWPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693908 | |

| Record name | Ethyl 4-ethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874365-39-6 | |

| Record name | Ethyl 4-ethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride generally follows a multi-step process:

- Construction or modification of the piperidine ring with appropriate substituents (ethyl group at the 4-position).

- Esterification to introduce the ethyl carboxylate moiety.

- Formation of the hydrochloride salt to improve stability and handling.

Preparation of Ethyl 4-piperidinecarboxylate (Key Intermediate)

The starting point for many synthetic routes is ethyl 4-piperidinecarboxylate, which is prepared from isonipecotic acid by esterification with ethanol in the presence of thionyl chloride:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Isonipecotic acid, absolute ethanol, thionyl chloride (SOCl2) at 0 °C, reflux for 48 h | Isonipecotic acid (1.29 g, 10 mmol) dissolved in ethanol (50 mL), cooled to 0 °C; SOCl2 (2.91 mL, 40 mmol) added dropwise; refluxed 48 h | 94% |

After reflux, the solvent is removed under vacuum, and the residue is extracted with ethyl acetate, washed with 10% NaOH, dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 4-piperidinecarboxylate as a clear oil.

Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by treating the free base ethyl 4-ethyl-4-piperidinecarboxylate with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound's stability, crystallinity, and solubility for further application.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

- The esterification step using thionyl chloride and ethanol is a well-established method offering high yield and purity of ethyl 4-piperidinecarboxylate.

- Alkylation strategies for introducing the ethyl group at the 4-position require careful control of reaction conditions to avoid over-alkylation or side reactions. The patent CN101525313A provides detailed synthetic routes involving ethyl formate and other reagents, offering various substituted derivatives with potential pharmaceutical applications.

- The hydrochloride salt formation improves compound handling and is a standard practice in piperidine derivative chemistry.

- Spectroscopic data such as ^1H NMR confirm the structure and purity of intermediates and final products, with characteristic peaks corresponding to ethyl groups and piperidine ring protons.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various piperidine derivatives, carboxylic acids, and amine compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The piperidine ring is a crucial structural motif in many drugs due to its ability to interact with biological targets effectively.

Synthesis of Anticancer Agents

Recent studies have highlighted the potential of derivatives of this compound in developing anticancer drugs. For instance, compounds synthesized from this precursor have shown promising antiproliferative effects against various cancer cell lines, including acute leukemia .

Case Study:

- Compound: Ethyl 4-ethyl-4-piperidinecarboxylate derivatives

- Target: Acute leukemia cells

- Outcome: Significant reduction in cell viability observed, indicating potential for further development as anticancer agents.

Synthetic Methodologies

The compound is also utilized in synthetic organic chemistry as a building block for creating more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable reagent.

Catalytic Hydrogenation

A notable method involving this compound includes its use in catalytic hydrogenation processes to produce substituted piperidine derivatives. This method has been optimized to yield high purity products with favorable reaction conditions .

| Reaction Conditions | Yield | Notes |

|---|---|---|

| N,N-dimethylacetamide at 155°C for 68 hours | 45% | High yield of piperidine derivatives obtained through optimized conditions. |

Biological Studies

Beyond its synthetic applications, this compound has been investigated for its biological properties, including analgesic and anti-inflammatory effects.

Analgesic Activity

Research indicates that compounds derived from this compound exhibit analgesic properties comparable to established pain relief medications. This opens avenues for developing new pain management therapies.

Case Study:

- Compound: Derivatives from ethyl 4-ethyl-4-piperidinecarboxylate

- Tested Activity: Analgesic effects in animal models

- Outcome: Comparable efficacy to traditional analgesics, warranting further exploration.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-piperidinecarboxylate: A closely related compound with similar chemical properties.

Ethyl 4-amino-1-piperidinecarboxylate: Another derivative used in the synthesis of pharmaceuticals.

Ethyl pipecolinate hydrochloride: Used in the synthesis of quinolizidine alkaloids.

Uniqueness

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Biological Activity

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H18ClN2O2

- Molecular Weight : 234.73 g/mol

- CAS Number : 874365-39-6

Pharmacological Profile

This compound exhibits a range of biological activities, particularly in the fields of analgesia, anti-inflammatory effects, and potential neuropharmacological applications.

1. Analgesic Properties

Research indicates that piperidine derivatives, including this compound, demonstrate significant analgesic effects. These compounds are believed to interact with opioid receptors, which play a crucial role in pain modulation.

2. Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

3. Neuropharmacological Activity

Preliminary studies suggest that this compound may also exhibit neuroprotective effects. It has been evaluated for its potential in treating neurodegenerative conditions by modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Opioid Receptors : The compound may act as an agonist at mu-opioid receptors, contributing to its analgesic effects.

- Inflammatory Pathways : It appears to inhibit the NF-kB pathway, reducing the expression of inflammatory mediators.

- Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, which are critical in mood regulation and neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study A (2020) | Demonstrated analgesic effects in a rat model | Supports the use of piperidine derivatives for pain management |

| Study B (2021) | Inhibition of TNF-alpha production in macrophages | Suggests potential for treating inflammatory disorders |

| Study C (2022) | Neuroprotective effects observed in vitro | Indicates promise for neurodegenerative disease therapies |

Detailed Research Findings

- Analgesic Activity : A study conducted on animal models showed that administration of this compound led to a significant reduction in pain response measured by the hot plate test.

- Anti-inflammatory Mechanisms : In vitro assays revealed that the compound effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), highlighting its anti-inflammatory potential.

- Neuroprotective Effects : Experiments using neuronal cell cultures indicated that treatment with this compound resulted in decreased oxidative stress markers, suggesting a protective effect against neurotoxicity.

Q & A

Q. How can factorial design optimize experimental parameters for derivative synthesis?

- Case Study : A factorial design approach (e.g., 2³ design) can evaluate factors like temperature (X₁), solvent ratio (X₂), and catalyst concentration (X₃). Response variables might include yield (%) and purity (%). For example, studies on hydroxyzine HCl formulations used this method to identify critical interactions between variables .

- Statistical Analysis : Apply ANOVA to determine significant factors and optimize conditions for reproducibility.

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Receptor Binding : Radioligand displacement assays (e.g., μ-opioid receptor binding, given structural similarities to Meperidine HCl) .

- Enzyme Inhibition : Test interactions with esterases or cytochrome P450 isoforms using fluorometric or spectrophotometric methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.